2-(1-methyl-1H-indol-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide
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Overview
Description
2-(1-methyl-1H-indol-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-indol-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the triazolopyridine ring. The final step involves the coupling of these intermediates to form the desired acetamide compound. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the complex structure .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-indol-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
2-(1-methyl-1H-indol-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research focuses on its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea: This compound shares a similar triazolopyridine core but differs in its functional groups and overall structure.
Fused tetracyclic tris[1,2,4]triazolo[1,3,5]triazine: Another compound with a triazole moiety, used in different applications such as fluorescence emitters.
Uniqueness
2-(1-methyl-1H-indol-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide is unique due to its combination of an indole moiety and a triazolopyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C18H17N5O |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-(1-methylindol-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C18H17N5O/c1-22-12-13(14-6-2-3-7-15(14)22)10-18(24)19-11-17-21-20-16-8-4-5-9-23(16)17/h2-9,12H,10-11H2,1H3,(H,19,24) |
InChI Key |
QFYMVMPPJBIUGV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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